tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
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Overview
Description
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a chemical compound known for its unique structure and properties. It is an anion with the chemical formula [C32H12BF24]−, featuring four fluorinated aryl groups arranged tetrahedrally around a central boron atom. This compound is often used in various chemical applications due to its stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide typically involves the reaction of boron trifluoride with 3,5-bis(trifluoromethyl)phenylmagnesium iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl bromide or iodide, which react with sodium tetrafluoroborate to yield the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires stringent quality control measures to ensure its stability and effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorinated aryl groups are replaced by other functional groups.
Coordination Reactions: The compound can form complexes with metal ions, acting as a ligand in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, metal halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with metal halides can yield metal complexes, while substitution reactions can produce various substituted aryl borates .
Scientific Research Applications
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide involves its ability to stabilize highly reactive cations. The compound’s non-coordinating anion nature allows it to interact weakly with cations, facilitating various chemical reactions without interfering with the catalytic cycle . This property is particularly valuable in organometallic chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Lithium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is unique due to its high stability, lipophilicity, and ability to act as a non-coordinating anion. These properties make it more effective in stabilizing reactive cations compared to other similar compounds, such as hexafluorophosphate and tetrafluoroborate .
Properties
IUPAC Name |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57/h1-12H/q-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFDRDAXBUYMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891949 |
Source
|
Record name | BARF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79230-20-9 |
Source
|
Record name | BARF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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